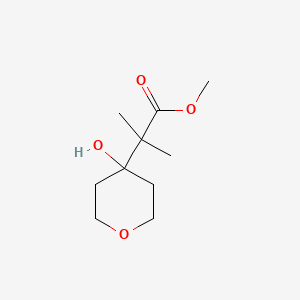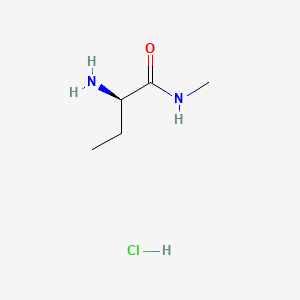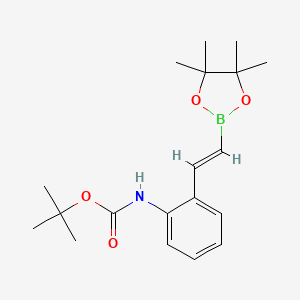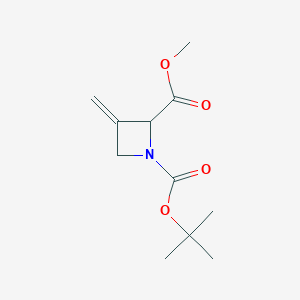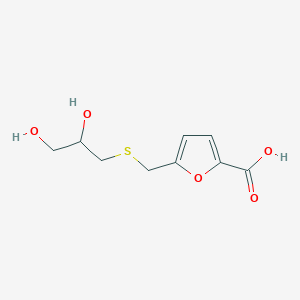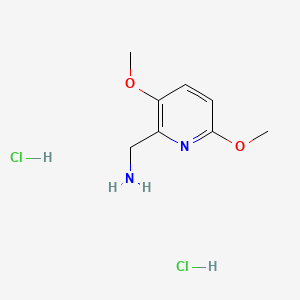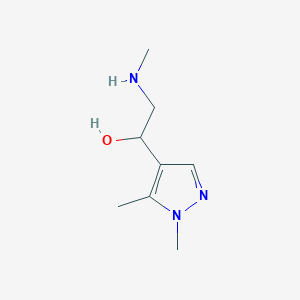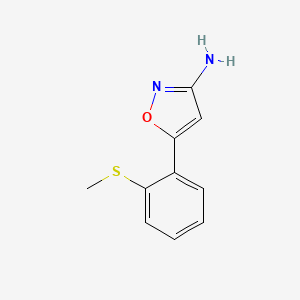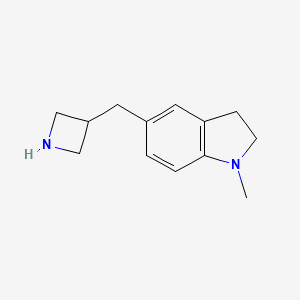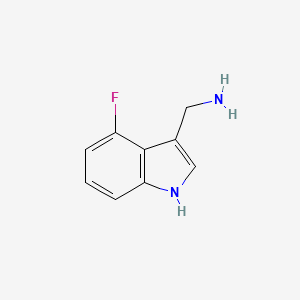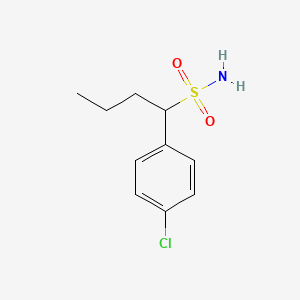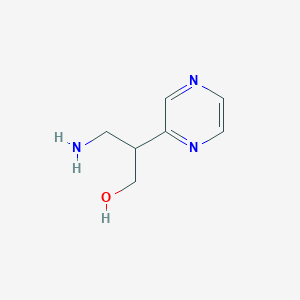
3-Amino-2-(pyrazin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(pyrazin-2-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of an amino group, a pyrazine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate amino alcohols. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with an amino alcohol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazine ketones, while reduction can produce various amines .
Scientific Research Applications
3-Amino-2-(pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The pyrazine ring can also participate in π-π interactions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
3-(Pyridin-2-yl)propan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-1-(pyrazin-2-yl)propan-1-ol: A positional isomer with different substitution patterns on the pyrazine ring.
Uniqueness
3-Amino-2-(pyrazin-2-yl)propan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both an amino group and a hydroxyl group, along with the pyrazine ring, makes it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-2-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-3-6(5-11)7-4-9-1-2-10-7/h1-2,4,6,11H,3,5,8H2 |
InChI Key |
LALXAJVNIJYXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


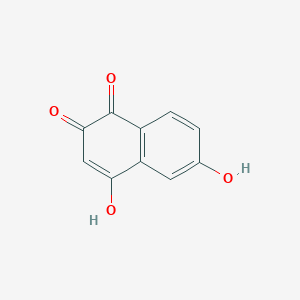
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
